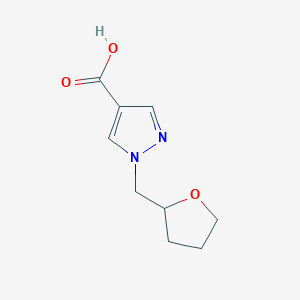

1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid

Description

Historical Context of Pyrazole Carboxylic Acid Derivatives

The exploration of pyrazole derivatives began with Ludwig Knorr's 1883 synthesis of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Early research focused on structural characterization and basic reactivity, but the discovery of 1-pyrazolyl-alanine in watermelon seeds (1959) revealed natural occurrences of pyrazole derivatives. The 20th century saw accelerated development, particularly after Hans von Pechmann's 1898 acetylene-diazomethane synthesis method, which enabled systematic derivatization.

Pyrazole carboxylic acids gained prominence in medicinal chemistry following the commercialization of COX-2 inhibitors like celecoxib (1999), which features a pyrazole-1-carboxamide core. The structural versatility of these compounds is exemplified by their use in agrochemicals (e.g., fipronil insecticides) and pharmaceuticals (e.g., betazole histamine analogs). The specific derivative 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid emerged as a synthetic intermediate in the 2010s, with optimized routes reported in patents and academic literature.

Significance in Heterocyclic Chemistry

Pyrazole carboxylic acids occupy a critical niche in heterocyclic chemistry due to:

- Electronic Properties : The adjacent nitrogen atoms create a dipole moment (1.33 Å C-N bonds) that facilitates hydrogen bonding and π-π stacking.

- Synthetic Versatility : The carboxylic acid group at position 4 enables amidation, esterification, and coordination chemistry, while the tetrahydrofuranmethyl substituent enhances solubility.

- Biological Relevance : Over 20% of FDA-approved small-molecule drugs contain pyrazole moieties, often functionalized with carboxylic acids for target engagement.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₃ | |

| Molecular Weight | 196.20 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Topological Polar Surface Area | 64.4 Ų |

General Overview of Pyrazole-Based Compounds

Pyrazole derivatives exhibit diverse applications underpinned by their structural adaptability:

- Pharmaceuticals : Celecoxib (anti-inflammatory), rimonabant (CB1 antagonist), and cimetidine (H₂ antagonist) demonstrate therapeutic versatility.

- Agrochemicals : SDHI fungicides like fluxapyroxad rely on pyrazole-4-carboxylate cores for succinate dehydrogenase inhibition.

- Coordination Chemistry : Pyrazole carboxylic acids form scorpionate ligands with transition metals, enabling catalytic applications.

The synthesis of 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid typically involves:

- Knorr-type cyclization : Condensation of 1,3-diketones with hydrazines.

- Functionalization : Alkylation of pyrazole nitrogen with tetrahydrofuranmethyl groups.

- Carboxylation : Oxidation or hydrolysis of cyano/ester intermediates.

Recent advances include microwave-assisted synthesis (85–95% yields) and flow chemistry approaches that reduce reaction times by 70% compared to batch processes. These innovations address historical challenges in regioselectivity and scalability for tetra-substituted pyrazoles.

Properties

IUPAC Name |

1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-9(13)7-4-10-11(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALMCSKPBUBXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Tetrahydrofuran-2-ylmethyl Substituted Intermediate

- Starting Material: Tetrahydrofuran-2-carboxaldehyde or tetrahydrofuran-2-ylmethyl halide can serve as the precursor for the tetrahydrofuran-2-ylmethyl substituent.

- Functionalization: The aldehyde group can be converted to a suitable intermediate such as an α,β-unsaturated ester or a hydrazone derivative.

Condensation and Cyclization with Hydrazine Derivatives

- Condensation: The tetrahydrofuran-2-ylmethyl intermediate is reacted with hydrazine or substituted hydrazine (e.g., methylhydrazine) under controlled temperature to form a hydrazone.

- Cyclization: Subsequent cyclization under acidic or catalytic conditions forms the pyrazole ring, incorporating the tetrahydrofuran-2-ylmethyl substituent at the N-1 position.

Introduction or Liberation of Carboxylic Acid Group

- If the starting material contains an ester group, alkaline hydrolysis is performed to convert it into the carboxylic acid.

- Alternatively, oxidation of aldehyde or alcohol precursors may be employed to install the carboxylic acid functionality.

Purification and Recrystallization

- The crude product is purified by recrystallization using alcohol-water mixtures (e.g., ethanol-water) to achieve high purity.

- Catalysts such as sodium or potassium iodide may be used to improve yield and selectivity, as demonstrated in related pyrazole syntheses.

Detailed Reaction Conditions and Parameters (Inferred from Analogous Methods)

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Substitution/Hydrolysis | Tetrahydrofuran-2-carboxaldehyde, acid-binding agent (e.g., triethylamine), organic solvent (THF, dioxane) | Low temperature addition to control reaction |

| Condensation/Cyclization | Hydrazine hydrate or methylhydrazine aqueous solution, catalyst (KI or NaI), low temperature (−30 to −20 °C) | Reaction monitored by HPLC for completion |

| Hydrolysis (if ester used) | Alkali (NaOH or KOH), aqueous medium | Converts ester to carboxylic acid |

| Acidification and Isolation | Acid (HCl, 2 mol/L), pH adjustment to 1-2, cooling | Precipitates crude product |

| Recrystallization | Alcohol-water mixture (35-65% alcohol, e.g., ethanol), reflux followed by cooling | Enhances purity (>99%) |

Research Findings and Yield Data from Related Pyrazole Carboxylic Acids

While direct yield data for 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid are scarce, analogous compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been prepared with yields around 75-76% and purity exceeding 99.5% after recrystallization. The use of iodide catalysts and careful control of reaction temperature and pH were critical factors in achieving these results.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting materials | Tetrahydrofuran-2-carboxaldehyde or derivatives; hydrazine or substituted hydrazine |

| Key reactions | Condensation, cyclization, hydrolysis/oxidation |

| Catalysts | Sodium iodide or potassium iodide to improve yield and selectivity |

| Solvents | Tetrahydrofuran, dioxane, ethanol-water mixtures for recrystallization |

| Reaction temperature | Low temperature (−30 to −20 °C) during condensation; ambient to reflux for recrystallization |

| Purification | Recrystallization from alcohol-water mixtures |

| Expected yield and purity | Approx. 70-75% yield; purity >99% after recrystallization (based on analogs) |

Chemical Reactions Analysis

Types of Reactions: 1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions can vary widely, but may include the use of bases or acids as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing pyrazole rings often exhibit significant biological activities, including anticancer properties. Studies have shown that derivatives of 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid can act as inhibitors of specific kinases involved in cancer progression. For instance, investigations into its interaction with various enzymes have suggested potential therapeutic applications in oncology .

Neuropharmacology

The compound has also been explored for its potential as a σ1 receptor ligand, which is relevant in neuropharmacology. Its low lipophilicity allows for high brain uptake, making it a candidate for developing radiotracers used in imaging brain activity. This property could be instrumental in diagnosing neurological disorders.

Organic Synthesis

Intermediate in Synthesis

1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid serves as an important intermediate in organic synthesis. Its unique structure allows for functionalization that can lead to the development of more complex molecules. For example, it has been utilized in the synthesis of various heterocycles and other biologically active compounds through multi-step synthetic routes .

Functionalization Strategies

Recent studies have proposed innovative strategies for the functionalization of the methyl group attached to the tetrahydrofuran moiety. These strategies involve oxidative processes that enable regioselective modifications, thereby expanding the utility of this compound in synthetic organic chemistry.

Case Study 1: Anticancer Compound Development

A study focused on synthesizing derivatives of 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid revealed its efficacy as a kinase inhibitor. The synthesized compounds demonstrated promising cytotoxic effects on cancer cell lines, indicating their potential as lead compounds for drug development .

Case Study 2: Neuroimaging Agent

Another investigation explored the use of this compound as a radiotracer for neuroimaging applications. The results showed that it could effectively cross the blood-brain barrier, providing high brain-to-blood ratios necessary for effective imaging agents. This application highlights its significance in both research and clinical settings.

Mechanism of Action

The mechanism by which 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or functional outcome.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of structurally related pyrazole-4-carboxylic acid derivatives, highlighting key differences in substituents, physicochemical properties, and applications.

Table 1: Comparative Data of Pyrazole-4-carboxylic Acid Derivatives

Key Structural and Functional Differences

Substituent Effects on Reactivity and Solubility :

- The tetrahydrofuran-derived substituent in the target compound introduces an oxygen-containing heterocycle, enhancing hydrogen-bonding capacity compared to purely aromatic substituents (e.g., 3-methoxyphenyl in or pyridinyl in ). This may improve aqueous solubility relative to more lipophilic analogs like the difluoromethyl derivative .

- Ester vs. Carboxylic Acid : Ethyl ester derivatives (e.g., ) exhibit lower melting points and reduced acidity compared to carboxylic acids, impacting their pharmacokinetic profiles.

Biological Relevance: The amino-substituted analog (1-allyl-3-amino derivative) demonstrates agrochemical applications due to hydrogen-bonding interactions critical for target binding . Halogenated derivatives (e.g., 1-(2-chlorobenzyl) analog ) leverage electronegative chlorine for halogen bonding, a feature absent in the target compound.

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.20 g/mol

- CAS Number : 1248774-64-2

- Physical Appearance : White to off-white crystalline solid

The unique structural features include a pyrazole ring, a tetrahydrofuran moiety, and a carboxylic acid group at the 4-position of the pyrazole ring, which may influence its reactivity and biological interactions .

Synthesis

The synthesis of 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid typically involves:

- Formation of Tetrahydrofuran Derivative : Functionalization of tetrahydrofuran to introduce a methyl group.

- Pyrazole Formation : Reaction with hydrazine derivatives to create the pyrazole ring .

Antimicrobial and Anticancer Properties

Research indicates that compounds containing pyrazole rings often exhibit various pharmacological effects, including antimicrobial and anticancer activities. The presence of the carboxylic acid group is significant for enhancing solubility and bioavailability, making it a candidate for drug development .

The biological activity of 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid may involve:

- Enzyme Inhibition : Interaction with specific enzymes or receptors.

- Signal Modulation : Affecting biochemical pathways such as inflammation or cell proliferation .

Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:

Case Studies

-

Anticancer Activity :

- A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.

-

Antimicrobial Activity :

- Another investigation revealed that certain pyrazole derivatives showed promising antibacterial activity against Gram-positive bacteria, suggesting potential use as therapeutic agents in infectious diseases.

Q & A

Q. What are the established synthetic routes for 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation of precursors such as substituted hydrazines and β-keto esters, followed by hydrolysis. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, with subsequent hydrolysis to yield the carboxylic acid derivative . Optimization strategies include adjusting reaction temperature, solvent polarity (e.g., using DMF or ethanol), and catalyst selection (e.g., NaOH for hydrolysis). Purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid?

A combination of FTIR (to confirm carboxyl C=O stretching at ~1700 cm⁻¹ and pyrazole ring vibrations), ¹H/¹³C NMR (to verify substituent positions and tetrahydrofuran methylene protons), and mass spectrometry (for molecular ion validation) is essential . X-ray crystallography provides definitive confirmation of molecular geometry and intermolecular hydrogen bonding patterns, as demonstrated for structurally analogous pyrazole-4-carboxylic acid derivatives .

Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard for purity assessment. Complementary techniques include thin-layer chromatography (TLC) in solvent systems like ethyl acetate/hexane (3:7) and elemental analysis (C, H, N) to validate empirical formulas. For advanced validation, differential scanning calorimetry (DSC) can detect polymorphic impurities .

Advanced Research Questions

Q. What role do intermolecular interactions (e.g., hydrogen bonding) play in the crystallographic packing of this compound, and how do they influence its physicochemical properties?

Crystal structures of related pyrazole-4-carboxylic acids reveal stabilization via O–H···O and N–H···O hydrogen bonds between carboxyl groups and adjacent heteroatoms. These interactions contribute to high melting points and low solubility in nonpolar solvents. Computational studies (e.g., Hirshfeld surface analysis) quantify interaction strengths and predict solubility profiles .

Q. How do computational methods like density functional theory (DFT) contribute to understanding the electronic properties of 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid?

DFT calculations at the B3LYP/6-311G(d,p) level predict molecular electrostatic potential (MEP) maps, highlighting nucleophilic/electrophilic regions. These studies correlate with experimental reactivity, such as susceptibility to nucleophilic attack at the pyrazole C-5 position. Frontier molecular orbital (FMO) analysis further elucidates charge-transfer interactions in biological systems .

Q. What structural modifications of this compound have been explored to enhance its bioactivity, and how are structure-activity relationships (SARs) analyzed?

Substituent variations at the pyrazole N-1 and C-3 positions (e.g., alkylation, fluorination) are common. For example, trifluoromethyl groups enhance metabolic stability, while tetrahydrofuran-derived substituents improve blood-brain barrier penetration. SAR studies employ in vitro bioassays (e.g., enzyme inhibition IC₅₀) paired with molecular docking to identify key binding motifs .

Q. What strategies are recommended to resolve contradictions in bioactivity data between in vitro and in silico studies for this compound?

Cross-validation using orthogonal assays (e.g., surface plasmon resonance (SPR) for binding affinity vs. molecular docking scores) is critical. Contradictions in enzyme inhibition data may arise from assay conditions (e.g., buffer pH, co-solvents). Adjusting in vitro protocols to mimic physiological conditions (e.g., 37°C, 5% CO₂) and validating with isothermal titration calorimetry (ITC) can reconcile discrepancies .

Methodological Considerations

Q. What precautions are necessary when handling 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid due to its GHS classification?

While specific GHS data for this compound are limited, structurally similar pyrazole-carboxylic acids are classified as Skin Corrosion/Irritation Category 2 (H315). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during synthesis. Waste disposal must comply with local regulations for organic acids .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Key challenges include exothermic reactions during cyclocondensation and purification bottlenecks. Implementing flow chemistry for controlled temperature and pressure conditions improves scalability. Transitioning from column chromatography to crystallization-driven purification reduces solvent waste and time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.